2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone

Catalog No.
S16160026
CAS No.
M.F
C8H5BrCl2O2
M. Wt
283.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone

Product Name

2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

InChI

InChI=1S/C8H5BrCl2O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2

InChI Key

PVQOAVWVMSFGDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)CBr

2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone is a brominated phenolic compound characterized by the presence of a bromine atom, two chlorine atoms, and a hydroxyl group attached to a phenyl ring. Its molecular formula is C8H5BrCl2O2C_8H_5BrCl_2O_2, and it has a molecular weight of approximately 283.93 g/mol. The unique structure of this compound contributes to its potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or hydrocarbons.

These reactions are significant for synthetic applications and modifications of the compound for various purposes.

The biological activity of 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The halogen substituents can form covalent bonds with nucleophilic sites on target biomolecules, potentially leading to the inhibition of critical biological pathways. This mechanism of action makes the compound a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone can be achieved through several methods:

  • Starting Materials: The synthesis typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 1-(4-amino-phenyl)ethanone in an ethanol solution at elevated temperatures.
  • Reaction Conditions: The mixture is stirred at around 328 K for several hours, followed by recrystallization to obtain pure crystals .

This method highlights the efficiency and selectivity in producing the desired compound.

2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone has several applications across various fields:

  • Pharmaceutical Research: It is studied for its potential role in enzyme inhibition and protein interactions, which may lead to therapeutic applications.
  • Materials Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone with biological systems reveal its potential mutagenic properties. Its interactions with DNA and proteins can lead to significant alterations in cellular functions, warranting further investigation into its safety and efficacy for therapeutic use.

Several compounds share structural similarities with 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone. Here are some notable examples:

Compound NameSimilarity Index
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone0.92
2-Bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone0.89
2-Bromo-1-(3,5-dichloro-2,4-dihydroxyphenyl)ethanone0.88

The uniqueness of 2-Bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone lies in its specific substitution pattern on the phenolic ring, which enhances its reactivity and biological profile compared to similar compounds. The combination of bromine and chlorine atoms allows for diverse synthetic applications and potential therapeutic uses that are distinct from other halogenated phenolic compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

281.88500 g/mol

Monoisotopic Mass

281.88500 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

Explore Compound Types